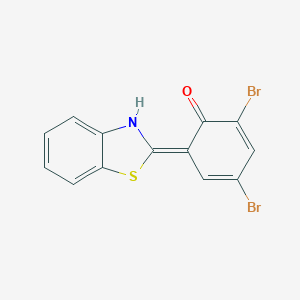

![molecular formula C21H22N2O4 B274247 Ethyl 2-cyano-3-[3-(2-cyano-3-ethoxy-3-oxo-1-propenyl)-2,4,6-trimethylphenyl]acrylate](/img/structure/B274247.png)

Ethyl 2-cyano-3-[3-(2-cyano-3-ethoxy-3-oxo-1-propenyl)-2,4,6-trimethylphenyl]acrylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

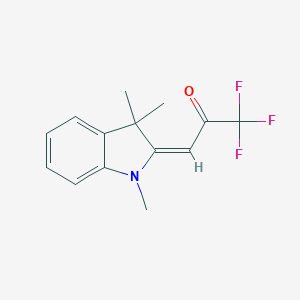

Ethyl 2-cyano-3-[3-(2-cyano-3-ethoxy-3-oxo-1-propenyl)-2,4,6-trimethylphenyl]acrylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as ethyl cyanoacrylate and has various synthetic methods, scientific research applications, and physiological effects.

Wirkmechanismus

The mechanism of action of ethyl cyanoacrylate involves the formation of strong covalent bonds with the tissue surface. When applied to a wound or incision, the ethyl cyanoacrylate monomers polymerize rapidly to form a strong and flexible bond. The polymerization process is exothermic, generating heat that can cause tissue damage if not controlled. The bond formed by ethyl cyanoacrylate is water-resistant and can withstand mechanical stress, making it an ideal tissue adhesive.

Biochemical and Physiological Effects

Ethyl cyanoacrylate has various biochemical and physiological effects, including its ability to induce an inflammatory response. The inflammatory response is characterized by the infiltration of immune cells, including neutrophils and macrophages, which help to clear the adhesive from the wound site. Ethyl cyanoacrylate has also been shown to have hemostatic properties, reducing bleeding from small wounds and incisions. However, the use of ethyl cyanoacrylate in large wounds or deep incisions can lead to tissue necrosis and delayed wound healing.

Vorteile Und Einschränkungen Für Laborexperimente

The use of ethyl cyanoacrylate in lab experiments has various advantages, including its ability to form strong and flexible bonds between different materials. It can be used to seal microfluidic devices, reducing the risk of leakage and contamination. Ethyl cyanoacrylate is also easy to use and can be applied using a syringe or pipette. However, the use of ethyl cyanoacrylate in lab experiments has limitations, including its potential toxicity and the risk of tissue damage if not used properly. It is also not suitable for use in experiments that require the removal of the adhesive from the tissue surface.

Zukünftige Richtungen

There are various future directions for the use of ethyl cyanoacrylate in scientific research, including its use in the development of new tissue adhesives and wound healing agents. Ethyl cyanoacrylate can also be used in the synthesis of new polymeric materials, including biodegradable polymers and hydrogels. The use of ethyl cyanoacrylate in the development of microfluidic devices can also be expanded, including the development of new devices for drug discovery and diagnostics. Overall, the potential applications of ethyl cyanoacrylate in scientific research are vast and promising.

Conclusion

Ethyl cyanoacrylate is a chemical compound that has various synthetic methods, scientific research applications, and physiological effects. It has been shown to be effective in sealing small wounds and incisions, reducing the risk of infection and improving wound healing. Ethyl cyanoacrylate has various advantages and limitations for use in lab experiments, and its potential applications in scientific research are vast and promising.

Synthesemethoden

Ethyl cyanoacrylate can be synthesized using various methods, including the Knoevenagel Condensation reaction. This method involves the reaction of ethyl cyanoacetate with 2-cyano-3-ethoxyacrylate in the presence of a base catalyst. Another method is the Michael addition reaction, which involves the reaction of 2-cyano-3-ethoxyacrylate with 2,4,6-trimethylphenylacetonitrile in the presence of a base catalyst. Both methods result in the formation of ethyl cyanoacrylate as a colorless liquid.

Wissenschaftliche Forschungsanwendungen

Ethyl cyanoacrylate has various scientific research applications, including its use as a tissue adhesive in medical procedures. It has been shown to be effective in sealing small wounds and incisions, reducing the risk of infection and improving wound healing. It has also been used in the development of microfluidic devices, which are used in various fields, including chemical analysis, drug discovery, and biotechnology. Ethyl cyanoacrylate has also been used as a precursor in the synthesis of various compounds, including polymeric nanoparticles and dendrimers.

Eigenschaften

Molekularformel |

C21H22N2O4 |

|---|---|

Molekulargewicht |

366.4 g/mol |

IUPAC-Name |

ethyl (E)-2-cyano-3-[3-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-2,4,6-trimethylphenyl]prop-2-enoate |

InChI |

InChI=1S/C21H22N2O4/c1-6-26-20(24)16(11-22)9-18-13(3)8-14(4)19(15(18)5)10-17(12-23)21(25)27-7-2/h8-10H,6-7H2,1-5H3/b16-9+,17-10+ |

InChI-Schlüssel |

ZTCMATLCSLUDDY-CZCYGEDCSA-N |

Isomerische SMILES |

CCOC(=O)/C(=C/C1=C(C(=C(C=C1C)C)/C=C(\C#N)/C(=O)OCC)C)/C#N |

SMILES |

CCOC(=O)C(=CC1=C(C(=C(C=C1C)C)C=C(C#N)C(=O)OCC)C)C#N |

Kanonische SMILES |

CCOC(=O)C(=CC1=C(C(=C(C=C1C)C)C=C(C#N)C(=O)OCC)C)C#N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(E)-(4-chlorophenyl)methylideneamino]-2-hydroxy-2-phenylacetamide](/img/structure/B274166.png)

![N'-[1-(4-bromophenyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B274175.png)

![1-[(4-methoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B274181.png)

![5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B274186.png)